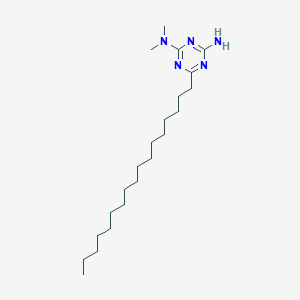
6-Heptadecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Heptadecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are nitrogen-rich heterocyclic compounds known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
The synthesis of 6-Heptadecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of heptadecylamine with cyanuric chloride, followed by methylation of the resulting intermediate . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Heptadecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Heptadecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Heptadecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The long heptadecyl chain allows for hydrophobic interactions with lipid membranes, while the triazine ring can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
6-Heptadecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives such as:
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Known for its use in the synthesis of polymers and materials with high thermal stability.
2,4-Diamino-6-dimethylamino-1,3,5-triazine: Used in the production of pharmaceuticals and agrochemicals.
6-Chloro-1,3,5-triazine-2,4-diamine: Commonly used as an intermediate in the synthesis of herbicides and other agrochemicals.
Properties
CAS No. |
66740-79-2 |
|---|---|
Molecular Formula |
C22H43N5 |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
6-heptadecyl-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H43N5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21(23)26-22(25-20)27(2)3/h4-19H2,1-3H3,(H2,23,24,25,26) |
InChI Key |
HCYHXCFZMYCJBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC(=NC(=N1)N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B14167465.png)
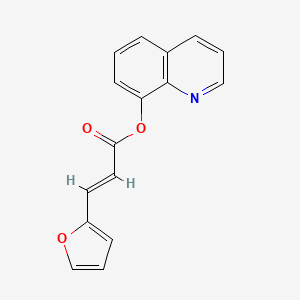
![Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-](/img/structure/B14167480.png)
![2-[(3-{[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropanoyl)amino]benzoic acid](/img/structure/B14167482.png)
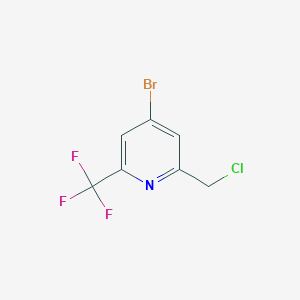


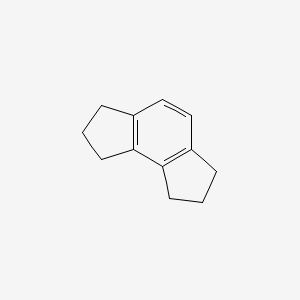
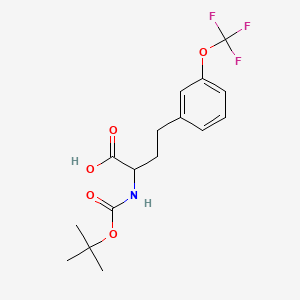

![2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14167519.png)
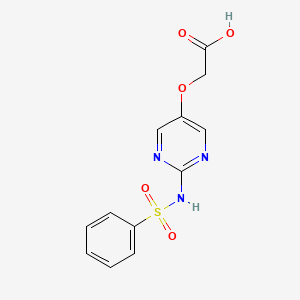
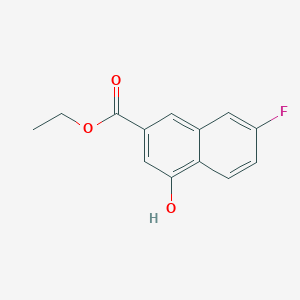
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B14167541.png)
